2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) . SHP2 plays a crucial role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers, as well as in RTK-mediated resistance .
Mode of Action
The compound interacts with SHP2, interfering with its function . This interference is of high interest in the development of small-molecule therapeutics .
Biochemical Pathways
The compound’s interaction with SHP2 affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. The compound potently suppresses MAPK pathway signaling .
Pharmacokinetics
The compound has been found to have excellent potency and optimal in vivo pharmacokinetic (PK) properties across species . It also shows no off-target activities, including no hERG liability up to 100 μM .
Result of Action
The compound’s action results in the suppression of MAPK pathway signaling and tumor growth in RTK-activated and KRASmut xenograft models in vivo .
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-14-3-5-16(6-4-14)11-26-18(28)21(24-20(26)29)7-9-25(10-8-21)12-17(27)23-19-22-15(2)13-30-19/h3-6,13H,7-12H2,1-2H3,(H,24,29)(H,22,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVDUYMTWNQAGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)CC(=O)NC4=NC(=CS4)C)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.